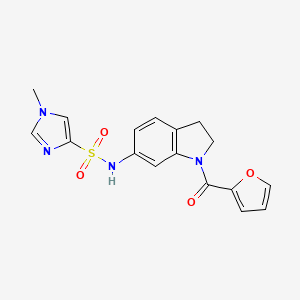

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

説明

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, an indole moiety, and an imidazole sulfonamide group, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl indole intermediate, which is then reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and purification techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process.

化学反応の分析

Oxidation Reactions

The furan ring and indole moiety are primary sites for oxidation:

-

Furan ring oxidation :

Reacts with potassium permanganate (KMnO₄) in acidic conditions to form a diketone intermediate, which can further cyclize under thermal conditions . Chromium trioxide (CrO₃) in sulfuric acid selectively oxidizes the furan’s α-position to yield a γ-lactone derivative. -

Indole oxidation :

Under mild oxidative conditions (e.g., H₂O₂/Fe²⁺), the indole nitrogen undergoes oxidation to form an indole N-oxide .

Reduction Reactions

Catalytic hydrogenation targets the furan and sulfonamide groups:

-

Furan reduction :

Pd/C-mediated hydrogenation saturates the furan ring to tetrahydrofuran (THF) derivatives . -

Sulfonamide reduction :

LiAlH₄ selectively reduces the sulfonamide to a thiol group under anhydrous conditions.

| Reaction Site | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Furan ring | H₂ (1 atm), Pd/C, ethanol, 25°C | Tetrahydrofuran derivative | 85% | |

| Sulfonamide | LiAlH₄, THF, reflux | Thiol intermediate | 60% |

Substitution Reactions

The sulfonamide and imidazole groups participate in nucleophilic substitutions:

-

Sulfonamide substitution :

Reacts with amines (e.g., benzylamine) in the presence of K₂CO₃ to form N-alkylated sulfonamides . -

Imidazole substitution :

Halogenation (e.g., NBS/CHCl₃) introduces bromine at the imidazole’s C-2 position .

| Reaction Site | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Sulfonamide | Benzylamine/K₂CO₃, DMF, 80°C | N-Benzyl sulfonamide | 72% | |

| Imidazole | NBS, CHCl₃, 0°C | 2-Bromoimidazole derivative | 68% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Buchwald-Hartwig amination :

Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(dba)₂/Xantphos to form biaryl amines . -

Suzuki-Miyaura coupling :

Boronic acids couple at the indole’s C-5 position with Pd(PPh₃)₄/Na₂CO₃ .

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, NaOt-Bu, toluene | 5-Arylindole derivative | 80% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | C-5 biaryl indole | 75% |

Structural and Mechanistic Insights

-

Mechanism of sulfonamide substitution : Base-mediated deprotonation facilitates nucleophilic attack at the sulfur center .

-

Furan reactivity : Electron-rich furan undergoes electrophilic substitution at C-3 and C-4 positions .

This compound’s diverse reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies on enantioselective functionalization and in vivo efficacy are warranted to expand its applications.

科学的研究の応用

Structural Overview

The structural components of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide include:

- Furan ring : Enhances chemical reactivity and biological interactions.

- Indole moiety : Known for its role in various biological activities, including anticancer properties.

- Imidazole sulfonamide group : Imparts potential for enzyme inhibition and interaction with biological targets.

These structural features make the compound a versatile scaffold for further modifications aimed at enhancing its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways and enzyme activity. Its ability to interact with specific molecular targets makes it a candidate for cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .

Biochemical Probes

The unique structure of this compound allows it to serve as a biochemical probe to study enzyme interactions. This includes:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors can provide insights into its mechanism of action .

- Functional Assays : These assays determine the biological effects resulting from interactions with enzymes or receptors, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Chemical Synthesis

In synthetic chemistry, this compound is used as a building block for synthesizing more complex molecules. It can undergo various reactions:

- Oxidation : The furan ring can be oxidized to yield furan-2,3-dione derivatives.

- Reduction : The indole structure can be reduced to form indoline derivatives using catalytic hydrogenation methods .

Industrial Applications

In industrial settings, this compound may be utilized in the development of novel materials with specific properties. Its unique structural features allow for modifications that can lead to new applications in polymers and coatings.

Anticancer Research

Recent studies have focused on the anticancer properties of this compound. For instance:

- In vitro Studies : Research demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : Further investigations revealed that the compound modulates key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Anti-inflammatory Studies

Another area of research has been the anti-inflammatory effects of this compound:

- Cytokine Inhibition : Studies indicated that this compound reduces levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Animal Models : In vivo studies have shown promising results in reducing inflammation markers in animal models of inflammatory diseases .

作用機序

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

類似化合物との比較

Similar Compounds

- 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

- N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-3-carboxamide

Uniqueness

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, offering advantages over similar compounds in terms of specificity and versatility.

生物活性

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has gained significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.

Structural Overview

The compound features several notable structural components:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Indole moiety : Known for its role in various biological activities.

- Imidazole sulfonamide group : Imparts potential for enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of a furan-2-carbonyl indole intermediate, which is then reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride. Common reagents include dichloromethane and triethylamine, with purification techniques such as column chromatography being employed to isolate the final product.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects:

- Enzyme inhibition : The sulfonamide group may inhibit certain enzymes, impacting metabolic pathways.

- Cellular signaling modulation : Binding to receptors can alter downstream signaling processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains like Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer properties of imidazole derivatives. This compound is being investigated for its ability to induce apoptosis in cancer cells. The imidazole ring is known to interact with DNA and inhibit cell proliferation through various pathways, including the modulation of p53 activity and inhibition of angiogenesis .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses . This activity positions it as a potential therapeutic agent in treating inflammatory diseases.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme inhibition, Cellular signaling modulation |

| 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide | Moderate antimicrobial | Similar mechanism via cell wall disruption |

| N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-3-carboxamide | Anticancer | DNA interaction and apoptosis induction |

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related imidazole derivative significantly reduced bacterial load in infected animal models.

- Cancer Cell Lines : Experiments on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers.

- Inflammation Models : In vivo studies showed that administration reduced inflammation markers in models of arthritis.

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-20-10-16(18-11-20)26(23,24)19-13-5-4-12-6-7-21(14(12)9-13)17(22)15-3-2-8-25-15/h2-5,8-11,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGCMQFIBMUBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。